molecular formula C15H14N6O2 B2698940 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-60-0

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2698940
CAS No.: 2034229-60-0
M. Wt: 310.317
InChI Key: DTPJYJXAFKWZPY-UHFFFAOYSA-N
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Description

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine ring, which is further substituted with a pyrimidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity allows for the creation of libraries of compounds for screening in drug discovery.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine moiety is particularly relevant for interactions with nucleic acids and proteins.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile
  • 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)benzene-2-carbonitrile

Uniqueness

Compared to similar compounds, 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the pyrazine ring, which can engage in additional π-π interactions and hydrogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperidine moiety linked to a pyrimidine carbonyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of the compound can be categorized as follows:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various pathogens.

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
130.400.45Klebsiella pneumoniae

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting various cancer cell lines. A study investigated its effects on MCF-7 and A549 cell lines, revealing significant cytotoxicity.

CompoundCell LineIC50 (µM)
10MCF-729.1
11A54915.3

These findings suggest that modifications to the chemical structure can enhance anticancer potency, making it a candidate for further development in oncology .

3. Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated through its ability to inhibit cyclooxygenase (COX) enzymes.

CompoundCOX Inhibition IC50 (µmol)
50.04
60.04

These values indicate that the compound exhibits comparable anti-inflammatory effects to established drugs like celecoxib, suggesting its utility in treating inflammatory disorders .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of functional groups allows for binding with proteins that modulate cellular processes, leading to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and applications:

  • Antimicrobial Study : A comprehensive evaluation of pyrazole derivatives indicated that certain modifications significantly enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria.
  • Anticancer Research : Investigations into pyrimidine derivatives demonstrated that structural variations could lead to substantial differences in cytotoxicity across various cancer cell lines.

Properties

IUPAC Name

3-[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c16-9-12-14(20-7-6-17-12)23-11-3-1-8-21(10-11)15(22)13-18-4-2-5-19-13/h2,4-7,11H,1,3,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPJYJXAFKWZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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